molecular formula C10H12ClNOS B5061212 N-(4-chlorophenyl)-3-methylsulfanylpropanamide

N-(4-chlorophenyl)-3-methylsulfanylpropanamide

Cat. No.: B5061212
M. Wt: 229.73 g/mol
InChI Key: IBASQHXFWMGXFF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-methylsulfanylpropanamide is an organic compound characterized by the presence of a chlorophenyl group attached to a propanamide backbone with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-methylsulfanylpropanamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methylsulfanylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-methylsulfanylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-chlorophenyl)-3-methylsulfanylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-methylsulfanylpropanamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of essential proteins in bacteria by binding to key enzymes involved in the process. This leads to the disruption of bacterial cell wall synthesis and ultimately results in cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
  • N-(4-chlorophenyl)formamide
  • 4-(4-chlorophenyl)sulfonylbenzoic acid derivatives

Uniqueness

N-(4-chlorophenyl)-3-methylsulfanylpropanamide is unique due to its specific combination of a chlorophenyl group and a methylsulfanyl substituent on the propanamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-methylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-14-7-6-10(13)12-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBASQHXFWMGXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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